5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid
Description
5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H13O3P. It is characterized by the presence of a cyclopentene ring substituted with a dimethylphosphoryl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
2639461-84-8 |
|---|---|
Molecular Formula |
C8H13O3P |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylphosphoryl Group: The dimethylphosphoryl group is introduced via phosphorylation reactions using reagents such as dimethylphosphoryl chloride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of 5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can participate in phosphorylation reactions, affecting various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-(dimethylphosphoryl)cyclopent-1-ene-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
5-(dimethylphosphoryl)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a dimethylphosphoryl group and a carboxylic acid group on the cyclopentene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
